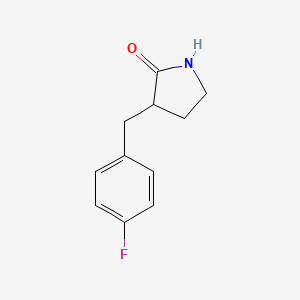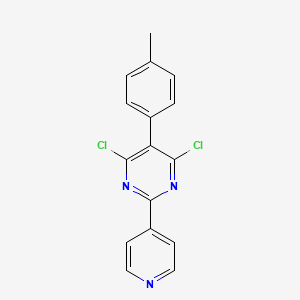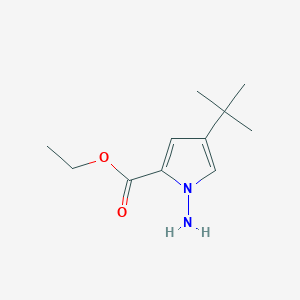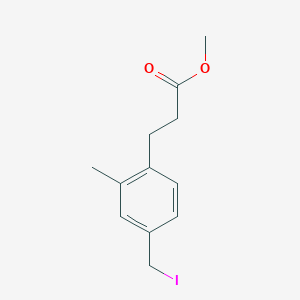
2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane
概要
説明
2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane is a complex organic compound that features a unique combination of cyclopropyl, trimethylsilanylethynyl, and tetrahydroquinoline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane typically involves multiple steps, including the formation of the tetrahydroquinoline core, introduction of the cyclopropyl group, and attachment of the trimethylsilanylethynyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce different tetrahydroquinoline derivatives.
科学的研究の応用
2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the trimethylsilanylethynyl group.
6-Trimethylsilanylethynyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the cyclopropyl group.
1-Cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the trimethylsilyl group.
Uniqueness
2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane is unique due to the presence of both the cyclopropyl and trimethylsilanylethynyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H27NSi |
|---|---|
分子量 |
297.5 g/mol |
IUPAC名 |
2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C19H27NSi/c1-19(2)11-12-20(16-7-8-16)18-9-6-15(14-17(18)19)10-13-21(3,4)5/h6,9,14,16H,7-8,11-12H2,1-5H3 |
InChIキー |
COHOBIZKJTUKAL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C2=C1C=C(C=C2)C#C[Si](C)(C)C)C3CC3)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
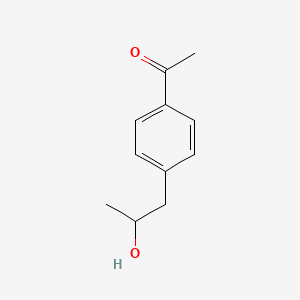

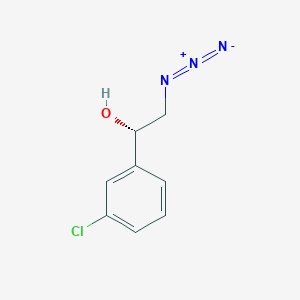
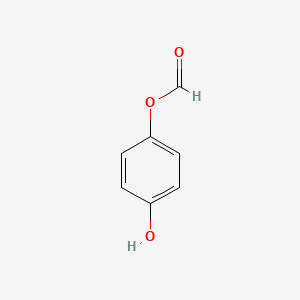
![2-[(Phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B8552117.png)
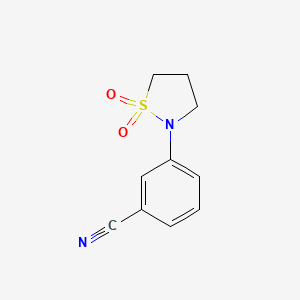
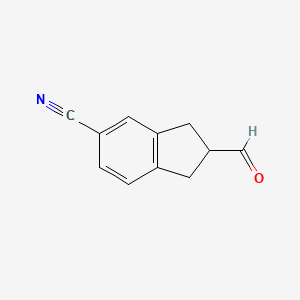

![3-[(Dimethylamino)methylidene]hexane-2,4-dione](/img/structure/B8552149.png)
